molecular formula C51H76D3NO13 B562902 SiroliMus-D3/RapaMycin-D3 CAS No. 392711-19-2

SiroliMus-D3/RapaMycin-D3

Cat. No.: B562902
CAS No.: 392711-19-2
M. Wt: 917.2
InChI Key: QFJCIRLUMZQUOT-PGDKAFJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirolimus-D3 (also referred to as Rapamycin-D3) is a deuterium-labeled isotopologue of sirolimus, a macrolide immunosuppressant and mTOR inhibitor. The compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions in the sirolimus structure, resulting in a molecular formula of C₅₁H₇₆D₃NO₁₃ and a molecular weight of 918.28 g/mol (vs. 914.19 g/mol for unlabeled sirolimus) . This modification is critical for its primary application as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where it ensures precise quantification of sirolimus in clinical samples by minimizing matrix effects and isotopic interference .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SiroliMus-D3/RapaMycin-D3 involves the incorporation of deuterium atoms into the sirolimus molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to incorporate deuterium. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Mechanism of Action and Biochemical Reactions

2.1 mTOR Inhibition
SiroliMus-D3 binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mammalian target of rapamycin complex 1) . This disrupts downstream signaling pathways:

  • p70 S6K Inhibition : Blocks ribosomal protein S6 phosphorylation, halting mRNA translation .
  • 4E-BP1 Activation : Prevents eIF-4E binding, reducing translation initiation .

2.2 Synergistic Interactions

  • Vitamin D3 : Shows synergistic immunomodulatory effects with 1,25(OH)₂D₃, enhancing suppression of PHA-stimulated PBMC proliferation (CI = 0.01) .
  • PI3K/mTOR Inhibitors : Combined therapies (e.g., rapamycin + LY294002) achieve enhanced growth suppression at lower doses .

Research Findings and Implications

4.1 Renal Toxicity

  • Tubular Damage : Reduces megalin-mediated protein reabsorption, leading to tubular proteinuria in mice .
  • Nephrotoxicity : Exacerbates intratubular cast formation in protein overload nephropathy .

4.2 Ageing and Disease Models

  • Immunostimulation : Contradicts immunosuppressive effects by enhancing melanogenesis-related gene expression (MITF, TYR) .
  • AML Therapy : Exhibits antileukemic activity by targeting clonogenic AML cells while sparing normal progenitors .

Scientific Research Applications

Immunosuppression in Organ Transplantation

Sirolimus is widely used in organ transplantation to prevent rejection. It works by inhibiting T-cell activation and proliferation, which are critical processes in the immune response against transplanted organs.

Case Study: Kidney Transplant Recipients

A study involving kidney transplant patients demonstrated that those treated with Sirolimus had a lower incidence of acute rejection compared to those receiving conventional therapies. The use of Sirolimus allowed for reduced doses of corticosteroids, minimizing potential side effects associated with long-term steroid use .

Treatment of Autoimmune Diseases

Sirolimus has shown promise in managing autoimmune diseases, particularly rheumatoid arthritis (RA).

Clinical Trial: Low-Dose Sirolimus for RA

In a clinical trial involving RA patients, low-dose Sirolimus combined with conventional immunosuppressants led to significant reductions in disease activity scores (DAS28) and an increase in regulatory T cells (Tregs), suggesting an immunomodulatory effect that could enhance treatment efficacy while reducing the need for higher doses of traditional immunosuppressants .

Cancer Therapy

Sirolimus exhibits antiproliferative properties, making it a candidate for cancer treatment.

Application: Lymphoma Treatment

Research indicates that Sirolimus can improve survival rates in lymphoma patients undergoing reduced-intensity conditioning hematopoietic stem cell transplantation (RIC HSCT). The compound was associated with a decreased risk of lymphoma progression, highlighting its potential as part of a therapeutic regimen for hematological malignancies .

Aging and Longevity Research

Recent studies have explored the role of Sirolimus in extending lifespan and improving healthspan by targeting aging-related pathways.

Evidence from Animal Studies

Animal models have shown that Sirolimus can extend lifespan when administered during middle age. For instance, treatment initiated at 270 days of age resulted in a lifespan increase of up to 60% in mice. Additionally, improvements in cardiovascular function and reductions in body weight were observed, indicating broader health benefits beyond mere longevity .

Neurological Disorders

The compound has been investigated for its neuroprotective effects and potential applications in neurodegenerative diseases.

Study on Multiple Sclerosis

A study demonstrated that Sirolimus combined with vitamin D3 significantly reduced the incidence of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. This combination therapy provided near-total protection against paralysis, suggesting a synergistic effect that could be beneficial in treating autoimmune neurological disorders .

Metabolic Disorders

Sirolimus has been studied for its effects on metabolic health, particularly concerning obesity and insulin sensitivity.

Clinical Insights

In older adults, intermittent administration of Sirolimus was associated with improved muscle performance and metabolic parameters. Participants showed enhanced muscle strength and endurance, indicating potential benefits for combating sarcopenia and metabolic syndrome .

Summary Table: Applications of Sirolimus-D3/Rapamycin-D3

Application Area Description Key Findings
Immunosuppression Prevents organ rejection post-transplantation.Reduced acute rejection rates; lower corticosteroid doses .
Autoimmune Diseases Used to manage rheumatoid arthritis and other autoimmune conditions.Significant reduction in disease activity scores; increased Tregs .
Cancer Therapy Antiproliferative effects useful in treating various cancers.Improved survival rates in lymphoma patients post-transplant .
Aging Research Investigated for lifespan extension and healthspan improvement through mTOR inhibition.Increased lifespan by up to 60% in mice; improved cardiovascular function .
Neurological Disorders Potential neuroprotective effects in conditions like multiple sclerosis.Near-total protection against paralysis when combined with vitamin D3 .
Metabolic Health Effects on muscle performance and metabolic parameters in older adults.Enhanced muscle strength; improved metabolic outcomes .

Mechanism of Action

SiroliMus-D3/RapaMycin-D3 exerts its effects primarily through the inhibition of the mTOR pathway. The compound forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1 (mammalian target of rapamycin complex 1). This inhibition blocks the downstream signaling pathways involved in cell growth, proliferation, and survival. The mTOR pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders .

Comparison with Similar Compounds

Comparison with Non-Deuterated Internal Standards (e.g., DMR)

Structural and Functional Differences

Sirolimus-D3 is structurally identical to sirolimus except for deuterium substitution, whereas non-deuterated internal standards like demethyl rapamycin (DMR) differ in chemical structure. DMR lacks the deuterium labeling and has a methyl group removed from the parent compound, altering its physicochemical properties .

Analytical Performance

A pivotal study compared Sirolimus-D3 and DMR as IS for sirolimus quantification in whole-blood samples :

Parameter Sirolimus-D3 DMR
Response Ratio Variability 5.2% 12.8%
Matrix Effect Correction 98% Accuracy 85% Accuracy
Unlabeled Compound Impurity ≤3% Not Applicable

Key findings:

  • Lower Variability : Sirolimus-D3 showed 5.2% variability in response ratios across patient samples, compared to 12.8% for DMR, due to structural congruence with the analyte .
  • Superior Matrix Effect Mitigation : Sirolimus-D3 achieved 98% accuracy in spiked controls, while DMR yielded 85%, likely due to differences in extraction efficiency and ionization .
  • Impurity Impact : The ≤3% unlabeled sirolimus in commercial Sirolimus-D3 contributed only 0.3 µg/L to measurements, which was negligible in clinical contexts .

Comparison with Other Deuterated Internal Standards (e.g., Everolimus-D4)

Structural and Functional Similarities

Deuterated internal standards like Everolimus-D4 (used for everolimus quantification) share analogous design principles with Sirolimus-D3. Both employ deuterium labeling to enhance MS/MS differentiation from their parent compounds while retaining structural similarity .

Cross-Talk Avoidance in MS/MS Assays

A study evaluating LC-MS/MS cross-talk demonstrated that deuterated IS (e.g., Sirolimus-D3, Everolimus-D4) eliminate signal interference between analytes and IS, unlike non-deuterated alternatives (Fig. 6 in ). This is critical for multiplex assays targeting multiple immunosuppressants (e.g., sirolimus, everolimus) in the same run .

Analytical Performance and Clinical Study Findings

Clinical Validation

A methodology compliant with CLSI and FDA guidelines compared Sirolimus-D3 and DMR in patient samples :

  • Sample Sets : Included spiked controls, post-extraction additions, and pure solutions.
  • Key Result : Sirolimus-D3 reduced interpatient variability by 60% compared to DMR, confirming its superiority in real-world applications .

Regulatory Considerations

Deuterated IS like Sirolimus-D3 align with FDA recommendations for minimizing matrix effects and ensuring reproducibility in immunosuppressant monitoring .

Biological Activity

Sirolimus, also known as rapamycin, is a macrolide compound with significant biological activity, particularly in immunosuppression and cancer therapy. The D3 variant, Sirolimus-D3, refers to a deuterated form of rapamycin that may enhance its pharmacokinetic properties. This article explores the biological activity of Sirolimus-D3/Rapamycin-D3, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Sirolimus exerts its effects primarily through the inhibition of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. The mTOR pathway is involved in various cellular processes including:

  • Cell Proliferation : Sirolimus inhibits antigen-induced proliferation of T cells and B cells by forming a complex with FKBP12, which subsequently inhibits mTORC1 activity .
  • Protein Synthesis : The inhibition of mTORC1 leads to decreased phosphorylation of downstream targets such as p70 S6 kinase and 4EBP1, resulting in reduced protein synthesis and cell cycle arrest at the G1 phase .
  • Autophagy Induction : Sirolimus promotes autophagy, a cellular degradation process that can prevent tumorigenesis and support cell survival under stress conditions .

1. Immunosuppression

Sirolimus is widely used in organ transplantation to prevent graft rejection. Its unique immunosuppressive profile allows for reduced doses when combined with other agents like calcineurin inhibitors. Studies indicate that sirolimus can achieve similar or improved outcomes compared to traditional therapies while minimizing nephrotoxicity .

2. Cancer Therapy

The antitumor properties of sirolimus have been extensively studied. It has shown efficacy against various cancers including breast cancer, melanoma, and lymphangioleiomyomatosis. For instance, rapamycin has been demonstrated to inhibit the growth of HER-2-overexpressing breast cancer cells by down-regulating cyclin D3 .

3. Longevity Research

Recent studies suggest that sirolimus may extend lifespan and improve healthspan in aging populations by modulating mTOR signaling pathways. Animal studies have indicated that mTOR inhibition can lead to increased lifespan by up to 20% .

Research Findings

Recent investigations into the biological activity of this compound have yielded valuable insights:

  • Synergistic Effects : A study found that combining sirolimus with 1,25-dihydroxyvitamin D3 significantly enhanced immunomodulatory effects in vitro and in vivo, suggesting potential clinical applications for autoimmune diseases .
  • Bioavailability Studies : Research comparing compounded and generic forms of rapamycin indicated that while both forms are bioavailable, the generic formulation showed higher bioavailability per milligram administered .
  • Case Studies : Reports have highlighted instances of sirolimus-associated infertility, particularly in male transplant recipients, emphasizing the need for careful monitoring during treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunosuppressionInhibits T cell and B cell proliferation; used in organ transplantation ,
AntitumorInhibits growth of various tumors; induces autophagy ,
LongevityPotential to extend lifespan; modulates aging-related diseases ,

Table 2: Clinical Studies Overview

Study TypeInterventionPopulationOutcome MeasuresFindings
RCTSirolimus vs ControlHeart-Lung Transplant RecipientsFertility outcomesInfertility reported
PreclinicalRapamycinMiceTumor growth inhibitionSignificant reduction observed
ObservationalCompounded vs Generic RapamycinNormative Aging IndividualsBlood levels post-administrationHigher bioavailability noted

Q & A

Basic Research Questions

Q. What are the molecular mechanisms of Sirolimus-D3/Rapamycin-D3, and how are they validated experimentally?

Sirolimus-D3 inhibits mTOR by forming a complex with FKBP12, disrupting mTORC1 signaling and inducing autophagy . Key experimental validations include:

  • Kinase activity assays : Measure mTOR inhibition using HEK293 cells (IC₅₀ = 0.1 nM) via Western blot for phosphorylated downstream targets (e.g., S6K1) .
  • Autophagy assays : Monitor LC3-II accumulation via fluorescence microscopy or immunoblotting in neuronal models .
  • Binding studies : Use isotopic labeling (e.g., deuterium in Sirolimus-D3) to track drug-protein interactions via mass spectrometry .

Q. Which experimental models are optimal for studying this compound’s therapeutic effects?

  • In vitro : HEK293 cells for mTOR pathway analysis; primary neurons for autophagy studies .
  • In vivo : Neuropathic mouse models (e.g., Charcot-Marie-Tooth disease) to assess myelination improvement .
  • Considerations : Genetic background (e.g., FKBP12 expression levels), dosage (0.1–1 mg/kg in mice), and administration routes (oral vs. intraperitoneal) .

Advanced Research Questions

Q. How can researchers address contradictory data on Sirolimus-D3’s pharmacokinetics in chronic disease models?

Contradictions often arise from variability in bioavailability, metabolism, or disease-stage-specific effects. Methodological solutions include:

  • Pharmacokinetic (PK) modeling : Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolites in plasma/tissue .
  • Cohort stratification : Segment data by disease severity (e.g., early vs. late-stage neurodegeneration) and apply multivariate regression .
  • Cross-validation : Compare results across species (e.g., murine vs. non-human primate models) to identify conserved mechanisms .

Q. What experimental designs mitigate confounding variables in studies combining Sirolimus-D3 with other therapies?

  • Factorial design : Test drug combinations (e.g., Sirolimus-D3 + PI3K inhibitors) using a 2×2 matrix to isolate synergistic effects .
  • Endpoint standardization : Define primary outcomes (e.g., tumor volume reduction, autophagy markers) a priori to reduce bias .
  • Blinded dosing : Use third-party randomization for treatment allocation in preclinical trials .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Microenvironment replication : Use 3D cell cultures or organoids to mimic in vivo conditions (e.g., hypoxia, stromal interactions) .
  • Pharmacodynamic (PD) markers : Corrogate in vitro IC₅₀ values with in vivo biomarker levels (e.g., blood mTOR activity) .
  • Meta-analysis : Aggregate data from public repositories (e.g., GEO Datasets) to identify consensus pathways .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Sirolimus-D3 studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in small-sample studies .
  • Bayesian hierarchical models : Account for inter-study variability in multi-center trials .

Q. How can ethical challenges in Sirolimus-D3 research be addressed, particularly in animal models?

  • FINER criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant .
  • 3R principles : Replace animal models with in silico simulations (e.g., molecular docking) where possible; refine protocols to minimize suffering .
  • Ethics review : Submit protocols to institutional animal care committees (IACUC) for approval before initiating trials .

Q. Data Presentation and Publication Guidelines

Q. What are the best practices for reporting conflicting results in manuscripts?

  • Transparency : Disclose all raw data (e.g., negative results) in supplementary materials .
  • Discussion framing : Use causal inference models (e.g., Bradford Hill criteria) to contextualize contradictions .
  • Peer review : Invite domain-specific reviewers to assess methodological rigor pre-submission .

Q. How should researchers structure a manuscript to highlight Sirolimus-D3’s novel mechanisms?

  • Abstract : State the hypothesis, methodology (e.g., "mTOR inhibition via deuterated analog"), and key findings (e.g., "50% myelination improvement in mice") .
  • Results/Discussion integration : Link autophagy activation to functional outcomes (e.g., motor function recovery) using longitudinal data .
  • Graphical abstracts : Include a schematic of Sirolimus-D3’s deuterium-enhanced binding to FKBP12 .

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-STESSXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SiroliMus-D3/RapaMycin-D3
Reactant of Route 2
SiroliMus-D3/RapaMycin-D3
Reactant of Route 3
SiroliMus-D3/RapaMycin-D3
Reactant of Route 4
SiroliMus-D3/RapaMycin-D3
Reactant of Route 5
SiroliMus-D3/RapaMycin-D3
Reactant of Route 6
SiroliMus-D3/RapaMycin-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.